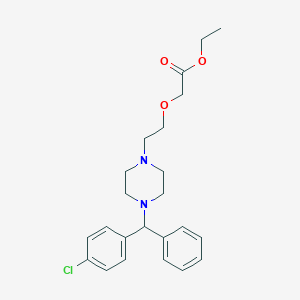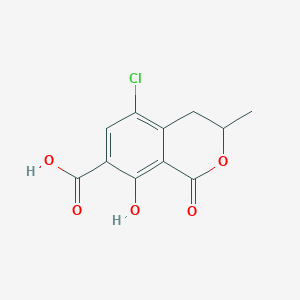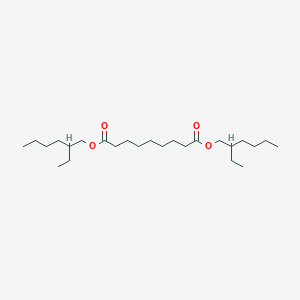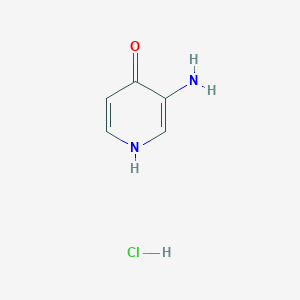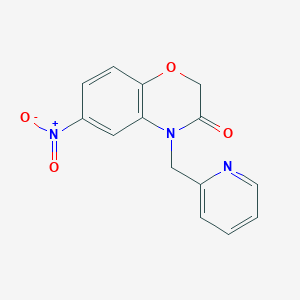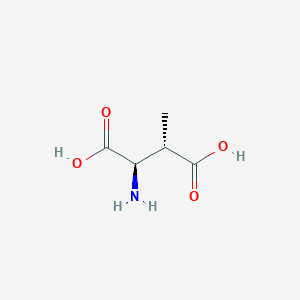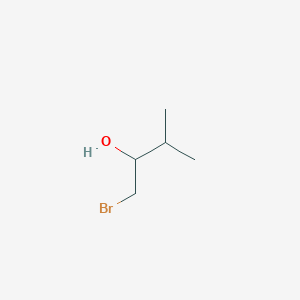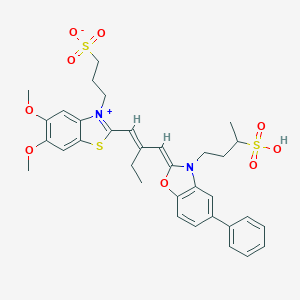![molecular formula C23H27N5O5S B044465 methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 121864-76-4](/img/structure/B44465.png)
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N6O5S, and is commonly referred to as MDAPINP.
Mecanismo De Acción
The mechanism of action of MDAPINP involves the inhibition of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MDAPINP are varied and complex. It has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MDAPINP in lab experiments is its potent inhibitory effects on several enzymes, which can be useful in the development of new drugs for the treatment of neurological disorders. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. However, one limitation of using MDAPINP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of MDAPINP. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on the compound's potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDAPINP, including its antioxidant and anti-inflammatory effects. Finally, the synthesis process for MDAPINP could be optimized to make it more efficient and cost-effective for use in lab experiments.
Métodos De Síntesis
The synthesis of MDAPINP involves several steps, including the condensation of 2,5-diaminopentanoic acid with 1-(2-nitrophenyl)sulfanylindole-3-carboxylic acid, followed by the esterification of the resulting intermediate with methyl chloroformate. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
MDAPINP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
121864-76-4 |
|---|---|
Nombre del producto |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
Fórmula molecular |
C23H27N5O5S |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C23H27N5O5S/c1-33-23(30)18(26-22(29)17(25)8-6-12-24)13-15-14-27(19-9-3-2-7-16(15)19)34-21-11-5-4-10-20(21)28(31)32/h2-5,7,9-11,14,17-18H,6,8,12-13,24-25H2,1H3,(H,26,29)/t17-,18-/m0/s1 |
Clave InChI |
IUECJFZUHONGHL-ROUUACIJSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
Sinónimos |
H-Orn-Trp(Nps)-OMe H-ornithyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
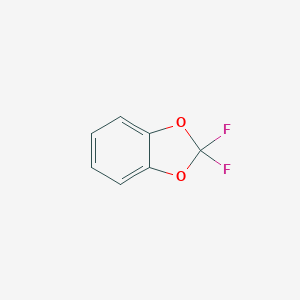
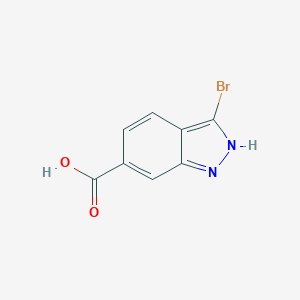
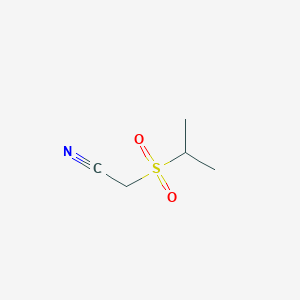
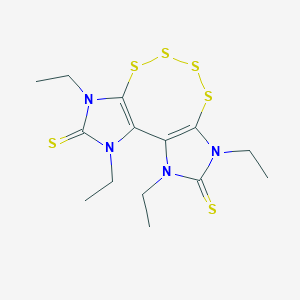
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
